BenchChemオンラインストアへようこそ!

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Physicochemical profiling Drug-likeness Permeability prediction

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 3-position with a cyclopentan-1-amine moiety. The compound is supplied as the hydrochloride salt (CAS 1375472-78-8), with a molecular weight of 217.7 g/mol and typical commercial purity of ≥95%.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1375472-78-8
Cat. No. B1377860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
CAS1375472-78-8
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)C2(CCCC2)N.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H
InChIKeyKDTIINHPQWAJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (CAS 1375472-78-8): Core Physicochemical and Procurement Baseline


1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 3-position with a cyclopentan-1-amine moiety [1]. The compound is supplied as the hydrochloride salt (CAS 1375472-78-8), with a molecular weight of 217.7 g/mol and typical commercial purity of ≥95% [2]. Its computed XLogP3-AA of 0.9 and topological polar surface area (TPSA) of 64.9 Ų [1] place it in a moderately polar physicochemical space that is distinct from closely related 1,2,4-oxadiazole analogs bearing different 5-position substituents (e.g., methyl, cyclopropyl, trifluoromethyl, or unsubstituted) [3].

Why 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride Cannot Be Replaced by Generic 1,2,4-Oxadiazole Cyclopentanamine Analogs


Within the 1-(1,2,4-oxadiazol-3-yl)cyclopentan-1-amine chemotype, the 5-position substituent exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and steric profile, which in turn governs solubility, permeability, and target engagement in downstream applications [1]. The ethyl-substituted variant occupies a distinct property space: its computed XLogP3 of 0.9 is intermediate between the more polar 5-unsubstituted (XLogP ~0.2) and 5-cyclopropyl analogs and the markedly lipophilic 5-trifluoromethyl derivative (XLogP ~1.8) [2]. Generic substitution with a 5-methyl analog (estimated XLogP ~0.4) would reduce lipophilicity by approximately 0.5 log units, potentially altering membrane permeability and binding kinetics in a way that cannot be compensated by simple stoichiometric adjustment [3]. These quantifiable property differences mean that each 5-substituted congener represents a non-interchangeable tool for structure–activity relationship (SAR) exploration.

Quantitative Differentiation of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride from Closest Analogs


Lipophilicity (XLogP3-AA) Compared with 5-Unsubstituted, 5-Methyl, and 5-Trifluoromethyl Analogs

The ethyl-substituted target compound exhibits a computed XLogP3-AA of 0.9, which is 0.7 log units higher than the 5-unsubstituted analog (XLogP ~0.2) and approximately 0.5 log units higher than the 5-methyl analog (estimated XLogP ~0.4), yet 0.9 log units lower than the 5-trifluoromethyl analog (XLogP ~1.8) [1][2]. This intermediate lipophilicity positions the ethyl analog as a balanced scaffold for optimizing both aqueous solubility and passive membrane permeability in early-stage drug discovery campaigns.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Conservation Across 5-Substituted Analogs

The target compound has a TPSA of 64.9 Ų, identical to that of the 5-unsubstituted, 5-methyl, and 5-cyclopropyl analogs because the 5-substituent does not introduce additional heteroatoms [1]. When compared with the 5-trifluoromethyl analog (TPSA 64.9 Ų) or the 5-diethylaminomethyl derivative (TPSA ~68.5 Ų due to the tertiary amine), the ethyl congener maintains the same hydrogen-bonding capacity as the simplest members of the series while offering a distinct lipophilicity profile [2]. This decoupling of TPSA from lipophilicity modulation is a key advantage for multiparameter optimization.

Physicochemical profiling Oral bioavailability CNS drug design

Hydrogen Bond Acceptor/Donor Count Relative to 5-Diethylaminomethyl and 5-Unsubstituted Derivatives

The target compound possesses 1 hydrogen bond donor (HBD, primary amine) and 4 hydrogen bond acceptors (HBA, oxadiazole N and O atoms plus amine N), identical to the 5-unsubstituted and 5-methyl analogs [1]. In contrast, the 5-diethylaminomethyl analog introduces a tertiary amine, increasing the HBA count to 5 and adding a protonatable center that alters the charge state at physiological pH [2]. This makes the ethyl analog a cleaner isosteric replacement when additional hydrogen-bonding functionality would confound pharmacological interpretation.

Medicinal chemistry Ligand efficiency Fragment-based drug discovery

Commercial Purity and Salt Form Consistency Relative to Free Base Procurement

The hydrochloride salt of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is commercially supplied at ≥95% purity by multiple vendors (American Elements, Enamine, AKSci) [1]. The corresponding free base (CAS 1153835-34-7) is also available at 95–98% purity from Enamine and Leyan . In comparison, the 5-methyl analog hydrochloride (CAS 1172773-23-7) is commonly offered at 95% purity, but the 5-cyclopropyl analog hydrochloride (CAS 1153839-72-5) shows fewer supplier options, and the 5-trifluoromethyl analog (CAS 1155958-23-8) is listed only as a free base from a limited number of vendors [2]. The ethyl analog thus offers a favorable balance of salt form availability, supplier redundancy, and purity level for high-throughput synthesis workflows.

Chemical procurement Building block quality Parallel synthesis

Optimal Procurement-Driven Application Scenarios for 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride


Medicinal Chemistry SAR Exploration of CNS-Penetrant Candidates

The balanced XLogP3 of 0.9 and TPSA of 64.9 Ų [1] make the ethyl-substituted oxadiazole scaffold particularly suitable for CNS drug discovery programs where moderate lipophilicity (XLogP 0.5–3.0) and low TPSA (<70 Ų) are prerequisites for blood–brain barrier penetration. The 0.5–0.7 log unit lipophilicity advantage over the 5-methyl and 5-unsubstituted analogs enables systematic exploration of the lipophilicity–potency relationship without introducing additional hydrogen-bonding elements that would confound permeability assessment.

Fragment-Based Lead Generation Requiring a Minimal H-Bond Pharmacophore

With only 1 HBD and 4 HBA, the ethyl analog retains the minimal hydrogen-bonding footprint of the core 1,2,4-oxadiazole scaffold [1]. It serves as an ideal fragment for screening campaigns where additional HBA or charged centers from analogs such as the 5-diethylaminomethyl derivative (HBA=5) would introduce unwanted polypharmacology. The compound's low molecular weight (217.7 g/mol as HCl salt) and high ligand efficiency potential support its use in fragment-based drug discovery (FBDD) libraries.

Parallel Synthesis and Library Production Requiring Supply Chain Reliability

Unlike the 5-cyclopropyl and 5-trifluoromethyl analogs, which are available from fewer than three commercial sources, the ethyl analog hydrochloride is stocked by at least four independent suppliers at ≥95% purity [2]. This supplier redundancy, combined with consistent salt form availability, reduces procurement risk for medicinal chemistry teams conducting large-scale parallel synthesis or building block library construction where batch-to-batch reproducibility is essential.

Agrochemical Lead Optimization Targeting Moderate Lipophilicity Windows

The ethyl analog's intermediate logP (0.9) aligns with the physicochemical requirements for foliar-applied agrochemicals (optimal logP typically 1–4), offering a starting scaffold for fungicide or herbicide development that is more lipophilic than the 5-methyl analog (estimated logP ~0.4) yet avoids the excessive lipophilicity of the 5-CF₃ analog (logP ~1.8) that could lead to soil accumulation and environmental persistence concerns [1].

Quote Request

Request a Quote for 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.